1-Butylpyrene
Description
1-Butylpyrene (CAS: 35980-18-8) is a polycyclic aromatic hydrocarbon (PAH) derivative with a butyl substituent at the 1-position of the pyrene core. Its molecular formula is C₂₀H₁₈, and it has a molecular weight of 258.36 g/mol. Key physicochemical properties include a density of 1.134 g/cm³, a boiling point of 420.5°C, and a high hydrophobicity (logP = 5.93), which aligns with its alkylated structure . The compound is utilized in materials science, particularly in organic electronics, where its extended alkyl chain enhances solubility in organic solvents, facilitating processing in devices like organic light-emitting diodes (OLEDs) .
Properties
CAS No. |
35980-18-8 |
|---|---|
Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-butylpyrene |
InChI |
InChI=1S/C20H18/c1-2-3-5-14-8-9-17-11-10-15-6-4-7-16-12-13-18(14)20(17)19(15)16/h4,6-13H,2-3,5H2,1H3 |
InChI Key |
UFOTZLIYHMGVAV-UHFFFAOYSA-N |
SMILES |
CCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Canonical SMILES |
CCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Other CAS No. |
56142-13-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Alkylated Pyrenes
Structural and Physicochemical Properties
Alkylated pyrenes, such as 1-methylpyrene and 1-butylpyrene, share a pyrene backbone but differ in alkyl chain length, significantly influencing their properties. Below is a comparative analysis based on available
- Alkyl Chain Effects: Solubility: The butyl group in this compound improves solubility in non-polar solvents compared to the shorter methyl group in 1-methylpyrene. This property is critical for solution-based fabrication of optoelectronic devices . Thermal Stability: Longer alkyl chains increase molecular weight and van der Waals interactions, elevating boiling points. This compound’s boiling point is ~50°C higher than pyrene . Hydrophobicity: The logP value increases with alkyl chain length, making this compound more lipophilic than 1-methylpyrene.
Reactivity and Functional Performance
- Photophysical Behavior : Pyrene derivatives exhibit strong fluorescence, but alkyl substitution red-shifts emission spectra. For instance, this compound’s extended conjugation and steric effects may enhance quantum yield compared to 1-methylpyrene, though experimental validation is needed.
- Electrochemical Properties: Alkyl groups donate electron density to the aromatic core, modulating redox potentials. This tunability is exploited in organic semiconductors, where this compound’s charge transport properties outperform shorter-chain analogs .
Research Findings and Trends
Recent studies highlight this compound’s advantages in single-molecule electronics, where its alkyl chain acts as an insulating spacer, reducing intermolecular quenching . In contrast, 1-methylpyrene’s smaller size favors supramolecular assembly in catalysis.
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